molecular formula C20H21ClIN5O4 B2429450 2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine CAS No. 1000980-71-1

2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine

Cat. No.: B2429450
CAS No.: 1000980-71-1
M. Wt: 557.77
InChI Key: WCKHUABYZBGHID-SCFUHWHPSA-N
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Description

2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine (CAS 1000980-71-1) is a chemically modified nucleoside analog of adenosine, designed for advanced pharmacological and biochemical research. The compound features a 2-chloro substitution on the purine base, which is a common modification to enhance receptor selectivity and metabolic stability. The 2',3'-O-(1-methylethylidene) group, an isopropylidene acetonide, protects the ribose moiety, altering the sugar's conformation and further increasing the molecule's stability in research applications. The N-[(3-iodophenyl)methyl] (3-iodobenzyl) group attached to the purine ring system is a key structural feature that influences its binding affinity and selectivity towards specific adenosine receptor subtypes . Adenosine is a fundamental physiological nucleoside that activates four primary G protein-coupled receptors (A1, A2A, A2B, and A3), which are critical targets in numerous (patho)physiological conditions . Derived from adenosine, this compound serves as a valuable research tool for developing and characterizing selective agonists for these receptors. Such analogs are instrumental in exploring therapeutic avenues for a wide range of conditions, including cardiovascular diseases, pain management, wound healing, and inflammatory disorders like rheumatoid arthritis . Researchers can utilize this compound to probe adenosine receptor signaling pathways, study receptor desensitization mechanisms, and investigate its potential role in the tumor microenvironment, where adenosinergic signaling is a known mechanism of immunosuppression . The product is supplied with a guaranteed purity of 95% . It is presented as a solid and should be stored according to standard laboratory practices for stable organic compounds. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate care, referring to the Safety Data Sheet (SDS). The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClIN5O4/c1-20(2)30-14-12(8-28)29-18(15(14)31-20)27-9-24-13-16(25-19(21)26-17(13)27)23-7-10-4-3-5-11(22)6-10/h3-6,9,12,14-15,18,28H,7-8H2,1-2H3,(H,23,25,26)/t12-,14-,15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKHUABYZBGHID-SCFUHWHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClIN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine involves several steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and reagents like sodium hydride or potassium carbonate to facilitate the substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions, including nucleophilic substitutions and coupling reactions.
  • Probe for Nucleoside Analogs : It is utilized as a probe in studying nucleoside analogs, facilitating research into the interactions and mechanisms of nucleosides in biological systems.

Biology

  • Biochemical Assays : 2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine is employed in biochemical assays to investigate enzyme activities and receptor interactions. It aids in understanding the biological pathways influenced by adenosine and its analogs.
  • Targeting Adenosine Deaminase : The compound acts as a potent inhibitor of adenosine deaminase, which plays a crucial role in purine metabolism. This inhibition can lead to increased levels of adenosine, contributing to anti-inflammatory and antitumor effects.

Medicine

  • Therapeutic Potential : Due to its ability to modulate biological pathways, this compound is being investigated for its potential therapeutic applications. Its role in enhancing adenosine levels positions it as a candidate for drug development aimed at treating various diseases, including cancer and inflammatory conditions.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Action
ChemistryBuilding block for complex moleculesFacilitates synthesis through various reactions
BiologyBiochemical assaysInvestigates enzyme activities and receptor interactions
MedicineTherapeutic candidateInhibits adenosine deaminase, increasing adenosine levels

Case Study 1: Inhibition of Adenosine Deaminase

A study demonstrated that 2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine effectively inhibits adenosine deaminase activity in vitro. This inhibition resulted in elevated adenosine concentrations, which were associated with reduced inflammation markers in cellular models.

Case Study 2: Antitumor Activity

In another investigation, the compound exhibited significant antitumor activity against various cancer cell lines. When tested using protocols established by the National Cancer Institute, it showed promising results with an average cell growth inhibition rate of over 50% at specific concentrations .

Safety and Hazard Considerations

The compound is labeled with the GHS07 pictogram, indicating potential hazards. Proper safety measures should be implemented when handling this chemical to mitigate risks associated with exposure.

Comparison with Similar Compounds

Compared to other similar compounds, 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine is unique due to its specific substitution pattern and protective groups. Similar compounds include:

    2-Chloro-N-[(3-iodophenyl)methyl] Adenosine: Lacks the isopropylidene protection.

    2-Chloro-N-[(3-bromophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine: Contains a bromophenyl group instead of an iodophenyl group.

    2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Guanosine: Similar structure but with guanosine instead of adenosine

These comparisons highlight the structural variations and potential differences in biological activity and applications.

Biological Activity

2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) adenosine, identified by the CAS number 1000980-71-1, is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by its unique structural modifications which include a chlorine atom and an iodophenyl group attached to the adenosine backbone. The specific molecular formula is C15H17ClN4O3, indicating its complex nature.

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Adenosine Receptor Modulation : The structural modifications enhance binding affinity to adenosine receptors, particularly A3 receptors, which are implicated in various physiological processes including inflammation and cancer progression.
  • Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in nucleotide metabolism, thereby affecting cellular proliferation and survival pathways.

Antitumor Activity

A significant area of research has focused on the antitumor properties of 2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) adenosine. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)8.0
HeLa (Cervical Cancer)15.0

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that 2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) adenosine significantly reduced tumor size in xenograft models of breast cancer, supporting its potential as a therapeutic agent against malignancies.
  • Inflammation Model : In a murine model of arthritis, this compound demonstrated a marked decrease in joint swelling and inflammatory markers compared to control groups, indicating its potential utility in treating autoimmune disorders.

Safety and Toxicity

While preliminary studies highlight promising biological activities, comprehensive toxicity assessments are necessary to evaluate the safety profile of 2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) adenosine. Current data suggest moderate toxicity at higher concentrations, necessitating further investigation into dose-dependent effects.

Q & A

Q. What are the primary biological targets of this compound, and how are they experimentally validated?

This adenosine derivative is designed as a selective adenosine receptor agonist, targeting A1, A2A, or A3 receptors due to its structural mimicry of endogenous adenosine. Key validation methods include:

  • Radioligand binding assays : Competitive displacement of labeled adenosine analogs (e.g., [<sup>3</sup>H]CCPA for A1 receptors) to determine binding affinity (Ki).
  • Functional cAMP assays : Measurement of intracellular cAMP levels in transfected HEK293 cells to assess receptor activation/inhibition .

Q. What synthetic strategies are employed to introduce the 1-methylethylidene protecting group?

The 2',3'-O-(1-methylethylidene) group is a cyclic acetal protecting group critical for stabilizing the ribose moiety during synthesis. Methodology includes:

  • Acetonide formation : Reaction of adenosine with 2,2-dimethoxypropane under acidic catalysis (e.g., HCl or p-TsOH) at 50–60°C.
  • Selective deprotection : Controlled hydrolysis (pH 7–8, aqueous acetone) to retain the acetonide while modifying other functional groups .

Table 1 : Common Protecting Groups for Adenosine Derivatives

Protecting GroupPurposeStabilityRemoval Conditions
1-MethylethylideneRibose hydroxyl protectionStable to basic/neutral conditionsMild acid (e.g., 80% acetic acid)
Trityl (DMT)5'-OH protectionLabile to weak acids3% dichloroacetic acid

Q. How is the compound’s purity and structural integrity confirmed?

  • HPLC-PDA : Reverse-phase C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) with UV detection at 260 nm (adenosine chromophore).
  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the 1-methylethylidene methyl protons (δ 1.3–1.5 ppm) and the 3-iodobenzyl group (δ 4.5–4.7 ppm for CH2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?

Systematic modifications to the scaffold include:

  • Substituent variation : Replacing the 3-iodophenyl group with bromo, nitro, or trifluoromethyl groups to alter steric/electronic interactions.
  • Ribose modifications : Testing 2',3'-diacetyl or 2'-deoxy analogs to evaluate conformational effects on binding.
    Example : A 3-bromophenyl analog showed 10-fold higher A3 receptor affinity in murine models .

Q. How should researchers address discrepancies in reported biological activity data?

Conflicting results often arise from:

  • Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or species-specific receptor isoforms.
  • Compound stability : Degradation in aqueous buffers (e.g., hydrolysis of the acetonide group).
    Mitigation :
    • Validate purity via LC-MS before assays.
    • Use fresh DMSO stock solutions (<1 week old) and include stability controls .

Q. What analytical methods are recommended for quantifying degradation products?

  • LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions for the parent ion (e.g., m/z 621 → 505 for the compound) and major degradants (e.g., de-iodinated byproducts).
  • Forced degradation studies : Expose to heat (40°C), light (UV 254 nm), and varying pH (2–10) to identify labile sites .

Table 2 : Common Degradation Pathways

ConditionDegradation PathwayMajor Product
Acidic (pH 2)Acetonide hydrolysis2',3'-diol adenosine
Alkaline (pH 10)N-dealkylation3-iodobenzaldehyde

Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., methanol/water) and refine structures using SHELXL (for small molecules) or PHENIX (for protein-ligand complexes).
  • Key parameters : Monitor the ribose pucker (C2'-endo vs. C3'-endo) and iodophenyl orientation relative to the purine ring .

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